molecular formula C18H20O3 B8670987 2,2-Dimethyl-3-[(3-phenoxyphenyl)methoxy]propanal CAS No. 108331-70-0

2,2-Dimethyl-3-[(3-phenoxyphenyl)methoxy]propanal

Cat. No. B8670987
M. Wt: 284.3 g/mol
InChI Key: DQHAFABSSNVWEJ-UHFFFAOYSA-N
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Patent
US04705900

Procedure details

A solution of 2,2-dimethyl-3-(3-phenoxybenzyloxy)propan-1-ol (15 g) in dry dichloromethane (50 cm3) was added dropwise to a stirred suspension of pyridinium chlorochromate (18.75 g) in dichloromethane (100 cm3) whilst the reaction temperature was maintained within the range 0°-5° C. When the addition was complete, the mixture was allowed to warm to the ambient temperature (ca. 25° C.) over a period of 2 hours. After the reaction mixture had been diluted with diethyl ether, the ethereal layer was decanted and filtered through celite. The solvent was removed by evaporation and the residual oil purified by column chromatography using a silica gel column and eluting with dichloromethane as eluent, to yield 2,2-dimethyl-3-(3-phenoxybenzyloxy)propane-1-al (7.2 g) as an orange oil.
Name
2,2-dimethyl-3-(3-phenoxybenzyloxy)propan-1-ol
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
18.75 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:21])([CH2:5][O:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:9]=1)[CH2:3][OH:4].[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>ClCCl.C(OCC)C>[CH3:1][C:2]([CH3:21])([CH2:5][O:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14][C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:9]=1)[CH:3]=[O:4] |f:1.2|

Inputs

Step One
Name
2,2-dimethyl-3-(3-phenoxybenzyloxy)propan-1-ol
Quantity
15 g
Type
reactant
Smiles
CC(CO)(COCC1=CC(=CC=C1)OC1=CC=CC=C1)C
Name
Quantity
18.75 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained within the range 0°-5° C
ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
the ethereal layer was decanted
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residual oil purified by column chromatography
WASH
Type
WASH
Details
eluting with dichloromethane as eluent

Outcomes

Product
Name
Type
product
Smiles
CC(C=O)(COCC1=CC(=CC=C1)OC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: CALCULATEDPERCENTYIELD 48.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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